Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
The synthesis of Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with 4-chloropyridine under specific conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include dimethylamine, sodium phenoxide, and potassium fluoride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, treatment with sodium cyanide in dimethyl sulfoxide can lead to the formation of 2,4-bis-methylthiopyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate has diverse applications in scientific research. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . In medicinal chemistry, it has been studied for its anti-fibrotic activities, showing promising results in inhibiting collagen expression .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl-4-hydroxylase, thereby reducing collagen production . In neuroprotective applications, it inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate . These compounds also exhibit significant biological activities, but this compound is unique due to its specific structural features and the range of its pharmacological effects.
Biological Activity
Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a dual ring system composed of pyridine and pyrimidine, with the molecular formula C12H10ClN3O2 and a molecular weight of approximately 263.68 g/mol. The presence of the 4-chloropyridine moiety enhances its reactivity and biological properties, making it a candidate for various therapeutic applications.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Collagen Prolyl-4-Hydroxylase : This enzyme is crucial in collagen synthesis, and inhibition could have implications for treating fibrotic diseases.
- Antimicrobial and Antiviral Properties : Preliminary studies suggest potential efficacy against various pathogens, although further investigation is needed to fully elucidate these effects.
Antitumor Activity
Studies have shown that derivatives of pyrimidine compounds exhibit antitumor properties. This compound has been explored for its ability to inhibit cancer cell proliferation. For instance, a related study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound's potential as an antitumor agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have indicated that it may possess activity against bacterial strains, although specific data on this compound is still limited. Its structural characteristics may enhance its interaction with microbial targets, leading to effective inhibition .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key derivatives and their activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C12H10ClN3O2 | Halogenated pyridine | Potential inhibitor of collagen prolyl-4-hydroxylase |
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | C12H10F3N3O2 | Trifluoromethyl group | Different reactivity; potential antimicrobial |
Ethyl 4-tert-butylpyrimidine-5-carboxylate | C15H18N3O2 | Bulky tert-butyl group | Alters solubility; possible impact on bioactivity |
Case Studies and Research Findings
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
ethyl 2-(4-chloropyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-6-15-11(16-7-8)10-5-9(13)3-4-14-10/h3-7H,2H2,1H3 |
InChI Key |
OWDOSJOSZOLUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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